![molecular formula C25H20FN3O2 B2530802 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-27-6](/img/structure/B2530802.png)
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline" belongs to the class of pyrazoloquinoline derivatives, which are known for their fluorescent properties and potential applications in light-emitting devices. These compounds exhibit stable fluorescence in various solvents and can undergo reversible quenching in the presence of protic acids, such as HCl, which is accompanied by a change in the UV spectrum .
Synthesis Analysis
Synthesis of pyrazoloquinoline derivatives can be achieved through various methods. For instance, 1-hydroxypyrazoloquinolines can be prepared from 1-benzyloxypyrazole by establishing the pyridine B-ring in the terminal step, involving cyclization of a formyl group with an amino group or via the Staudinger/aza-Wittig protocol . Another approach for synthesizing pyrazoloquinoline derivatives involves the dehydrogenative [2 + 2 + 1] heteroannulation using a methyl group as a one-carbon unit, which allows the formation of three new chemical bonds in a single reaction . Additionally, a novel synthesis method for 3-amino-1H-pyrazoloquinolines has been described, which involves a closed ring reaction followed by a ring-opening reaction under mild conditions .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives can be complex, with the possibility of unexpected reactions during synthesis. For example, an unexpected intramolecular cyclization and phosphonylation reaction was observed during the synthesis of certain pyrazoloquinoline derivatives, leading to the formation of a new tetracyclic ring system . The structures of these compounds are typically elucidated using spectroscopic data, including NMR, infrared, and high-resolution mass spectroscopy .
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can participate in various chemical reactions. They can undergo reversible quenching of fluorescence upon protonation, which involves both dynamic and static quenching mechanisms . The ground-state proton-transfer complex is responsible for static quenching, while dynamic quenching involves a bimolecular dynamic quenching rate constant . Additionally, these compounds can be used to construct molecular sensors and logic switches, with their photophysical properties being modulated by factors such as solvatochromism, acidochromism, and electron transfer processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. They exhibit strong fluorescence, which can be enhanced or quenched in the presence of certain analytes or changes in pH . The solvatochromic and acidochromic behaviors of these compounds are significant, with protic solvents having a notable effect on the energy of the first electronic excited state . The photophysical properties, including solid-state fluorescence and the potential for charge-transfer complex formation, are also important characteristics of these compounds .
Scientific Research Applications
Fluorescent Properties and Biological Applications
Fluorophore Efficiency
Quinoline derivatives, including the pyrazolo[3,4-b]quinoline family, are known for their efficient fluorescence. These compounds are utilized in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Cytotoxic Activity
Certain derivatives of the quinoline family have shown cytotoxic activity against cancer cell lines, including leukemia and lung carcinoma (Deady et al., 2003).
Fluorescence Quenching Mechanisms
The fluorescence properties of pyrazolo[3,4-b]quinoline derivatives are explored for their potential in light-emitting devices. Their fluorescence is stable in various solvents but can be efficiently quenched in the presence of certain acids, a process that is both dynamic and reversible (Mu et al., 2010).
Molecular Structure and Synthesis
Molecular Structures
New derivatives from the quinoline family have been synthesized and analyzed for their molecular structures, which are comparable to other known fluoroquinolines. These structures are significant in understanding their biological activities (Tomišić et al., 2002).
Green Synthesis Methods
Novel methods for synthesizing pyrazolo[3,4-b]quinoline derivatives have been developed, focusing on eco-friendly and efficient procedures. This enhances the accessibility and sustainability of producing these compounds (Khumalo et al., 2019).
Supramolecular Aggregation
- Dimensionality of Aggregation: The effect of substitution on the dimensionality of supramolecular aggregation in certain quinoline derivatives has been studied. This knowledge is essential for designing materials with specific molecular architectures (Portilla et al., 2005).
Photophysical and Electrochemical Properties
- Influence of Fluorine: The introduction of fluorine atoms in pyrazoloquinoline molecules alters properties like fluorescence quantum efficiency, which is crucial for their application in sensing and imaging technologies (Szlachcic & Uchacz, 2018).
Potential Drug Applications
- Antitubercular Activity: Some quinoline analogs have shown significant antitubercular activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents (Kantevari et al., 2011).
Other Applications
- Molecular Logic Switches: Certain amino derivatives of pyrazoloquinoline have been utilized in the development of molecular logic switches, demonstrating their potential in advanced molecular electronics (Uchacz et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-15-4-10-18(11-5-15)29-25-19-12-22(30-2)23(31-3)13-21(19)27-14-20(25)24(28-29)16-6-8-17(26)9-7-16/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFAQZMQKDZOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.